molecular formula C18H17FN2OS B3009998 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687570-13-4

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B3009998
CAS No.: 687570-13-4
M. Wt: 328.41
InChI Key: FBTZPPXRQYQKPC-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group substituted with a fluoro group and an indole moiety linked via a thioethyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioethyl Linkage Formation: The indole derivative is then reacted with an appropriate thioethylating agent, such as 2-bromoethyl thiol, under basic conditions to form the thioethyl linkage.

    Benzamide Formation: The final step involves the reaction of the thioethyl-indole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluoro group on the benzamide ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the indole moiety, which is known for its anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-((1H-indol-3-yl)thio)ethyl)benzamide: Lacks the methyl group on the indole ring.

    4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide: Has a chloro group instead of a fluoro group.

    N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide: Lacks the fluoro group on the benzamide ring.

Uniqueness

4-fluoro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the presence of both the fluoro group on the benzamide ring and the methyl group on the indole ring. These substitutions can significantly influence its biological activity and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-12-17(15-4-2-3-5-16(15)21-12)23-11-10-20-18(22)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZPPXRQYQKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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